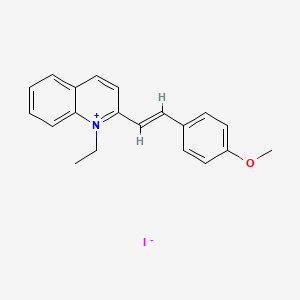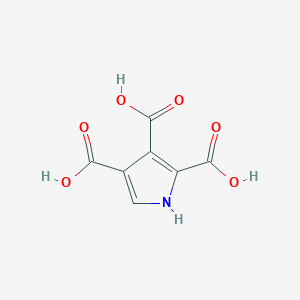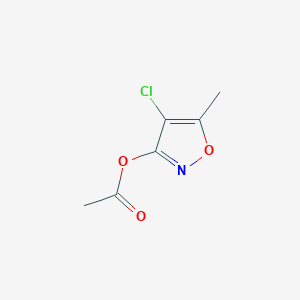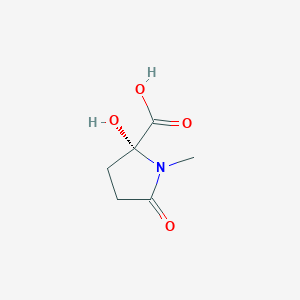
(R)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry It is a derivative of pyrrolidine, a five-membered lactam ring, and features both hydroxyl and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method is the asymmetric synthesis using chiral catalysts or auxiliaries to ensure the desired enantiomer is obtained. The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral center.
Industrial Production Methods: Industrial production of this compound may involve large-scale resolution techniques, such as crystallization or chromatography, to separate the desired enantiomer from a racemic mixture. Alternatively, biocatalytic methods using enzymes that selectively produce the ®-enantiomer can be employed for more sustainable and efficient production.
Types of Reactions:
Oxidation: The hydroxyl group in ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals due to its chiral nature and functional versatility.
Mecanismo De Acción
The mechanism of action of ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
(S)-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid: The enantiomer of the compound, with different biological activities due to its opposite chirality.
Pyrrolidine-2-carboxylic acid: Lacks the hydroxyl group, leading to different chemical reactivity and biological properties.
2-Hydroxy-5-oxopyrrolidine-2-carboxylic acid: Similar structure but without the methyl group, affecting its steric and electronic properties.
Uniqueness: ®-2-Hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its combination of functional groups allows for diverse reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C6H9NO4 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-1-methyl-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c1-7-4(8)2-3-6(7,11)5(9)10/h11H,2-3H2,1H3,(H,9,10)/t6-/m1/s1 |
Clave InChI |
IGPPKFIAGCXMMN-ZCFIWIBFSA-N |
SMILES isomérico |
CN1C(=O)CC[C@]1(C(=O)O)O |
SMILES canónico |
CN1C(=O)CCC1(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




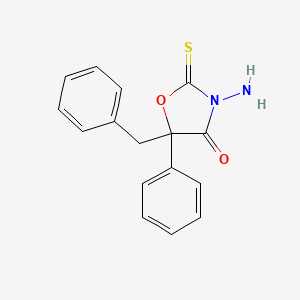
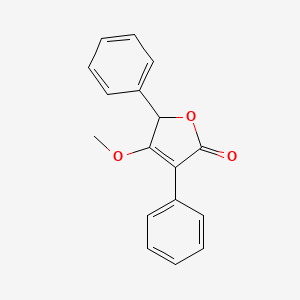
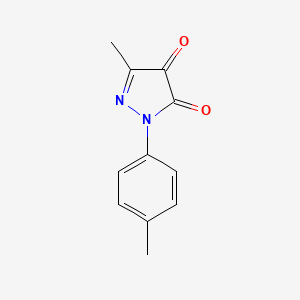
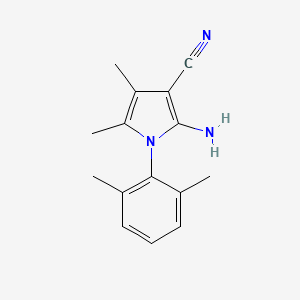
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
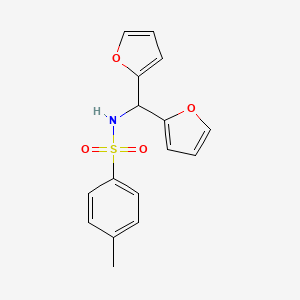
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
![Cycloocta[f]isobenzofuran-1,3-dione](/img/structure/B15209371.png)

